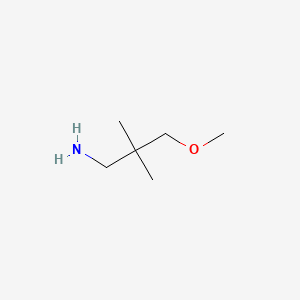

3-Methoxy-2,2-dimethylpropan-1-amine

Description

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUOEPYRTBAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650997 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767264-22-2 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,2-dimethylpropan-1-amine, a primary amine with a neopentyl backbone and a methoxy ether functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its combination of a sterically hindered primary amine and a flexible ether linkage suggests potential applications as a building block for novel pharmaceuticals, as a ligand in catalysis, or as a monomer in polymer synthesis. The neopentyl group can confer metabolic stability, while the ether and amine functionalities provide sites for chemical modification and interaction.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the physicochemical properties, synthesis, and potential applications of this compound. It is intended to serve as a foundational resource for researchers and professionals, highlighting both what is known and the significant gaps in the experimental data for this compound.

Physicochemical Properties

A thorough review of the available literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this compound. The following table summarizes the key identifiers and predicted properties for this compound, primarily sourced from computational models.[1] It is crucial for any application that these predicted values be experimentally verified.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChemLite[1] |

| Molecular Weight | 117.19 g/mol | PubChemLite[1] |

| CAS Number | 767264-22-2 | ChemicalBook[2] |

| IUPAC Name | This compound | PubChemLite[1] |

| SMILES | CC(C)(CN)COC | PubChemLite[1] |

| InChI | InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | PubChemLite[1] |

| InChIKey | PQUOEPYRTBAJTK-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 0.3 | PubChemLite[1] |

| Predicted Boiling Point | No data available | |

| Predicted Melting Point | No data available | |

| Predicted Density | No data available |

Synthesis and Experimental Protocols

While specific experimental procedures for the synthesis of this compound are not extensively detailed in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on the reduction of the corresponding nitrile precursor, 3-Methoxy-2,2-dimethylpropanenitrile.[3] This transformation is a standard and reliable method for the preparation of primary amines.

Proposed Synthetic Pathway: Reduction of 3-Methoxy-2,2-dimethylpropanenitrile

The synthesis involves the chemical reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH4) at 0 °C (ice bath).

-

Substrate Addition: A solution of 3-Methoxy-2,2-dimethylpropanenitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

-

Workup and Isolation: The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl ether. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude amine can be purified by distillation under reduced pressure to yield the final product, this compound.

Potential Applications

Due to the novelty of this compound, its applications have not been extensively explored. However, based on the functionalities present in its structure, several potential areas of use can be proposed, drawing parallels with the known applications of the structurally related compound, 3-Methoxypropylamine.

-

Pharmaceutical and Agrochemical Synthesis: The primary amine handle allows for its use as a synthon in the construction of more complex molecules with potential biological activity. The neopentyl group may enhance metabolic stability, a desirable feature in drug candidates.

-

Corrosion Inhibition: Similar to 3-Methoxypropylamine, which is used as a corrosion inhibitor in steam condensate systems and oil drilling equipment, the amine functionality in the target molecule could allow it to form a protective film on metal surfaces.[4][5][6]

-

Emulsifiers and Dispersing Agents: The amphiphilic nature of this molecule, with a polar amine head and a nonpolar hydrocarbon tail, suggests its potential use in the formulation of emulsions and dispersions for applications in coatings, textiles, and water-based paints.[4][5]

-

Water Treatment: 3-Methoxypropylamine is utilized as a flocculating agent in water treatment.[4][5] The primary amine in this compound could also be effective in this application.

-

Monomer for Polyamides: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamide resins.[4]

Caption: Potential applications of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

In case of contact:

-

Skin: Wash off immediately with plenty of water.

-

Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical entity with significant potential, yet it remains largely uncharacterized in the scientific literature. This guide has synthesized the available predicted data and proposed a viable synthetic route to encourage further investigation into its properties and applications. Experimental validation of its physicochemical properties, a thorough toxicological evaluation, and exploration of its utility in the proposed applications are critical next steps. As a Senior Application Scientist, I posit that the unique structural features of this molecule warrant such an investigation, which could unlock novel solutions in both pharmaceutical development and materials science.

References

-

PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

Silver Fern Chemical Inc. 3-Methoxy Propyl Amine Supplier | 5332-73-0. [Link]

-

PubChemLite. This compound (C6H15NO). [Link]

-

Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

-

Ataman Kimya. 3-Methoxypropylamine. [Link]

-

Univar Solutions. 3-Methoxypropylamine. [Link]

-

SpectraBase. 3-(3-Methoxyphenoxy)propan-1-amine. [Link]

- Google Patents.

- Google Patents.

-

Chemsrc. 3-Methoxy-2,2-dimethylpropanenitrile | CAS#:99705-29-0. [Link]

Sources

- 1. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-Methoxy-2,2-dimethylpropanenitrile | CAS#:99705-29-0 | Chemsrc [chemsrc.com]

- 4. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 5. atamankimya.com [atamankimya.com]

- 6. univarsolutions.com [univarsolutions.com]

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine and Its Structural Analogs

Introduction: The Significance of the Neopentyl Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the neopentyl scaffold, characterized by a quaternary carbon center, has emerged as a valuable building block.[1] This structural motif imparts significant steric hindrance, which can shield adjacent functional groups from metabolic degradation, thereby enhancing the in-vivo stability of drug candidates. Furthermore, the rigid nature of the neopentyl group can enforce specific conformations, leading to higher binding affinities and selectivities for biological targets. 3-Methoxy-2,2-dimethylpropan-1-amine and its analogs are a class of compounds that leverage these benefits, making them attractive for incorporation into a wide range of therapeutic agents, from anti-inflammatory to neuroprotective drugs.[2] This guide provides an in-depth exploration of the synthetic strategies for accessing this important class of molecules, with a focus on practical, field-proven methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound and its analogs begins with a retrosynthetic analysis. This process allows for the identification of key starting materials and strategic bond disconnections.

Caption: Retrosynthetic analysis of this compound analogs.

The primary disconnection points to a reductive amination of 3-methoxy-2,2-dimethylpropanal or a direct amination of 3-methoxy-2,2-dimethylpropan-1-ol. Both of these precursors can be derived from simpler starting materials. The synthesis of various structural analogs can be achieved by modifying the starting materials or by functional group interconversion of the final product.

Core Synthetic Strategies

Reductive Amination of 3-Methoxy-2,2-dimethylpropanal

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by its in-situ reduction to the corresponding amine.[4] For the synthesis of this compound, this strategy offers a direct and efficient route from the commercially available aldehyde, 3-methoxy-2,2-dimethylpropanal.[5]

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Experimental Protocol:

A detailed protocol for the gram-scale synthesis of this compound is as follows:

-

To a solution of 3-methoxy-2,2-dimethylpropanal (1.0 eq) in ethyl acetate (EtOAc), add a solution of ammonia in methanol (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 15 minutes.[6]

-

Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethyl acetate is a good choice as it is relatively non-polar and allows for easy separation from the aqueous quench solution.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the formation of the corresponding alcohol as a byproduct.[3] The use of NaBH(OAc)₃ also avoids the generation of toxic hydrogen cyanide gas, which can be a concern with sodium cyanoborohydride (NaBH₃CN).[7]

Synthesis from Neopentyl Alcohol Derivatives

An alternative and industrially scalable approach involves the direct amination of a corresponding alcohol.[1] While the direct conversion of 3-methoxy-2,2-dimethylpropan-1-ol to the amine is feasible, it often requires harsh conditions, such as high temperatures and pressures in the presence of a catalyst.[8][9]

A more common laboratory-scale approach involves a two-step process: conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.

Synthetic Pathway from Alcohol:

Caption: Synthesis of the target amine from the corresponding alcohol.

Experimental Protocol (Two-Step):

-

Tosylation: Dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at room temperature overnight. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1M HCl and brine, then dry over Na₂SO₄, filter, and concentrate to yield the tosylate.

-

Amination: Dissolve the tosylate in a solution of ammonia in methanol and heat in a sealed tube at 80-100 °C for 12-24 hours. Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, combine the organic layers, dry, and concentrate. Purify the crude product by chromatography.

Synthesis of Structural Analogs

The true power of these synthetic routes lies in their adaptability for creating a diverse library of structural analogs.

Variation of the Amine Component

By substituting ammonia with primary or secondary amines in the reductive amination protocol, a wide range of N-substituted analogs can be readily synthesized.

Table 1: Synthesis of N-Substituted Analogs via Reductive Amination

| Amine Reactant | Product |

| Methylamine | N-Methyl-3-methoxy-2,2-dimethylpropan-1-amine |

| Dimethylamine | N,N-Dimethyl-3-methoxy-2,2-dimethylpropan-1-amine[10] |

| Cyclopentylamine | N-Cyclopentyl-3-methoxy-2,2-dimethylpropan-1-amine[11] |

| Aniline | N-Phenyl-3-methoxy-2,2-dimethylpropan-1-amine |

Modification of the Methoxy Group

The methoxy group can be replaced with other alkoxy or aryloxy groups by starting with the appropriately substituted 2,2-dimethylpropan-1-ol or -al. For instance, using 3-(benzyloxy)-2,2-dimethylpropanal would yield the corresponding N-benzyl protected analog, which can be deprotected to provide a handle for further functionalization.

Alterations to the Neopentyl Backbone

Introducing substituents on the neopentyl backbone requires starting from more complex precursors. For example, the synthesis of analogs with substitution at the 2-position can be achieved by using a substituted propanal in the reductive amination.

Purification and Characterization

Purification of the synthesized amines is typically achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).[6]

Characterization of the final products and intermediates should be performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of primary and secondary amines.

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile platform for the synthesis of this compound and its structural analogs. The choice of synthetic strategy will depend on the desired scale of the synthesis, the availability of starting materials, and the specific structural features of the target analog. By leveraging the principles of reductive amination and nucleophilic substitution, researchers can efficiently generate libraries of these valuable compounds for evaluation in drug discovery programs.

References

-

Wikipedia. Neopentylamine. [Link]

-

Grokipedia. Neopentylamine. [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Acta Poloniae Pharmaceutica. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Division, Glaxo Wellcome. Reductive Amination. [Link]

-

YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]

-

PubChem. 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride. [Link]

-

PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. [Link]

Sources

- 1. Neopentylamine Reagent|CAS 5813-64-9|Supplier [benchchem.com]

- 2. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. biosynth.com [biosynth.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 9. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 10. 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

A Guide to the Spectroscopic Characterization of 3-Methoxy-2,2-dimethylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 3-Methoxy-2,2-dimethylpropan-1-amine (C₆H₁₅NO; Molar Mass: 117.19 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By dissecting the molecule's structural components—a primary amine, a sterically hindered neopentyl-like core, and a methoxy ether group—we can anticipate its spectral behavior with high confidence. This guide is intended for researchers in synthetic chemistry, analytical science, and drug development, offering a foundational reference for the identification and characterization of this compound and its analogs.

Introduction and Molecular Structure Analysis

This compound is a primary amine featuring a unique combination of functional groups. The central quaternary carbon, characteristic of a neopentyl scaffold, imparts significant steric hindrance, which influences both its chemical reactivity and its spectroscopic signature. The presence of a primary amine (-NH₂) and a methoxy (-OCH₃) group provides distinct handles for spectroscopic analysis. Understanding the interplay of these features is paramount for unambiguous structural confirmation.

The structural characteristics dictate the number and type of signals expected in each spectroscopic method. The molecule possesses five distinct carbon environments and five unique proton environments, leading to a predictable yet informative set of spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms, which cause a downfield shift (deshielding).

Causality in Predictions:

-

-OCH₃ (e): The protons of the methoxy group are deshielded by the adjacent oxygen, placing their signal around 3.3 ppm as a sharp singlet, as they have no adjacent protons to couple with.

-

-OCH₂- (d): The methylene protons adjacent to the ether oxygen are also deshielded and appear as a singlet around 3.2 ppm. The lack of coupling is due to the adjacent quaternary carbon.

-

-CH₂NH₂ (b): The methylene protons adjacent to the primary amine are shifted downfield to approximately 2.5 ppm. This signal will also be a singlet due to the neighboring quaternary carbon.

-

-C(CH₃)₂ (c): The two equivalent methyl groups attached to the quaternary carbon are in a shielded, aliphatic environment. They will appear as a singlet (integrating to 6H) at a more upfield position, predicted around 0.9 ppm.

-

-NH₂ (a): The amine protons typically appear as a broad singlet. Its chemical shift is highly variable (0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. Adding a few drops of D₂O would cause this signal to disappear, confirming its assignment.[1]

| Predicted ¹H NMR Data | ||||

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| a | -NH ₂ | 1.0 - 3.0 | Broad Singlet | 2H |

| b | -CH ₂-NH₂ | ~2.5 | Singlet | 2H |

| c | -C(CH ₃)₂ | ~0.9 | Singlet | 6H |

| d | -O-CH ₂- | ~3.2 | Singlet | 2H |

| e | -O-CH ₃ | ~3.3 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment in the molecule.

Causality in Predictions:

-

-O-CH₃: The methoxy carbon is directly attached to the highly electronegative oxygen, resulting in a significant downfield shift, typically observed in the 55-65 ppm range.[2][3][4]

-

-O-CH₂-: This methylene carbon, also attached to the ether oxygen, will be found in the 70-80 ppm region.

-

-CH₂-NH₂: The carbon adjacent to the nitrogen atom is deshielded and is expected to appear in the 45-55 ppm range.

-

-C(CH₃)₂: The quaternary carbon is a key feature. Its chemical shift is influenced by the attached alkyl groups and is predicted to be in the 30-40 ppm range. Due to the lack of attached protons, this signal will likely be less intense than the others.

-

-C(CH₃)₂: The two equivalent methyl carbons are in a typical aliphatic environment and are expected to have the most upfield chemical shift, around 20-30 ppm.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted δ (ppm) |

| -O-C H₃ | ~59 |

| -O-C H₂- | ~78 |

| -C H₂-NH₂ | ~52 |

| -C (CH₃)₂ | ~35 |

| -C(C H₃)₂ | ~25 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile amine protons.[5][6]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are generally sufficient.

-

¹³C NMR Parameters: Utilize proton decoupling to simplify the spectrum. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 512 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions corresponding to its amine, ether, and alkane moieties.

Predicted Absorption Bands:

-

N-H Stretch: As a primary amine, two distinct stretching bands are expected in the 3400-3250 cm⁻¹ region. These bands, corresponding to the symmetric and asymmetric N-H stretches, are typically medium in intensity and sharper than the O-H stretch of an alcohol.

-

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of sp³ C-H stretching from the methyl and methylene groups.

-

N-H Bend: A medium to strong scissoring vibration for the primary amine (-NH₂) is expected in the 1650-1580 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic stretching absorption for the C-O ether linkage is predicted to appear in the 1150-1085 cm⁻¹ range.

| Predicted Key IR Absorptions | ||

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 (two bands) |

| C(sp³)-H Stretch | Alkane (CH₂, CH₃) | 2960 - 2850 |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |

| C-O Stretch | Ether | 1150 - 1085 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum by subtracting the background and identify the key absorption bands, correlating them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which offers valuable structural clues.

Predicted Fragmentation Pattern: The molecular ion (M⁺) for this compound is expected at an m/z of 117. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond). This is a highly favorable process that leads to the formation of a stable iminium cation.

-

α-Cleavage: The most significant fragmentation is the cleavage of the C1-C2 bond. This results in the loss of a neopentyl methoxy radical to form the base peak at m/z 30 ([CH₂=NH₂]⁺). The stability of this iminium ion makes it the most abundant fragment. A similar fragmentation is observed in neopentylamine, which also shows a base peak at m/z 30.[7]

-

Loss of Methyl Radical: Loss of a methyl group from the molecular ion (M-15) would result in a fragment at m/z 102 .

-

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond could lead to a fragment at m/z 86 (M-31).

-

Further Fragmentation: The neopentyl-like structure can also lead to the formation of a tert-butyl cation at m/z 57 , a common fragment for molecules containing this group.[1]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile liquids.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 20 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data provides a clear and consistent profile: a ¹H NMR spectrum with five distinct singlets, a ¹³C NMR spectrum showing five unique carbon signals, an IR spectrum displaying characteristic N-H, C-H, and C-O stretches, and a mass spectrum dominated by α-cleavage to produce a base peak at m/z 30. This guide serves as a predictive but authoritative reference for any scientist working with this molecule, establishing a validated framework for its analysis.

References

-

Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

Contreras, R. H., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 854-862. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Neopentylamine. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

Sources

- 1. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Neopentylamine(5813-64-9) 1H NMR spectrum [chemicalbook.com]

The Strategic Role of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. This technical guide delves into the nuanced role of 3-Methoxy-2,2-dimethylpropan-1-amine, a seemingly simple yet structurally significant scaffold. While direct literature on its extensive application remains nascent, a thorough analysis of its constituent moieties—the neopentyl group and the methoxy group—provides a powerful predictive framework for its utility in medicinal chemistry. This document synthesizes established principles of drug design to illuminate the potential of this compound as a valuable tool for researchers and drug development professionals. We will explore its anticipated impact on pharmacokinetics and pharmacodynamics, propose a robust synthetic strategy, and outline its prospective applications in addressing complex therapeutic challenges.

Deconstructing the Scaffold: An Introduction to this compound

This compound is a primary amine characterized by a neopentyl backbone with a methoxy group at the 3-position. Its chemical structure combines two key features of significant interest in medicinal chemistry: a sterically hindered neopentyl core and a metabolically influential methoxy group.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 185329-37-3 | PubChem |

The strategic incorporation of this scaffold into drug candidates can be hypothesized to leverage the distinct properties of each of its components to overcome common challenges in drug development, such as metabolic instability and off-target toxicity.

The Neopentyl Group: A Shield of Stability and Specificity

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, imparts significant steric hindrance.[1][2] This bulkiness is a powerful tool in medicinal chemistry for several reasons:

-

Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes.[3] This steric hindrance can significantly increase the half-life of a drug, reducing dosing frequency and improving patient compliance.[3]

-

Conformational Restriction: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the rotational freedom of the molecule.[4] This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to the binding affinity for the target receptor.[4][5]

-

Enhanced Selectivity: The defined three-dimensional shape imposed by the neopentyl group can lead to more specific interactions with the target protein, reducing off-target binding and associated side effects.[6]

The following diagram illustrates the concept of the neopentyl group providing steric shielding to a hypothetical pharmacophore.

The Methoxy Group: A Modulator of Potency and Pharmacokinetics

The methoxy group is a prevalent substituent in many approved drugs, valued for its ability to fine-tune a molecule's properties.[7][8] Its influence extends to several key aspects of drug action:

-

Potency Enhancement: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein and increasing binding affinity.[7]

-

Solubility and Lipophilicity Modulation: The methoxy group can influence a compound's solubility and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] On non-aromatic systems, the methoxy group generally decreases lipophilicity.[9]

-

Metabolic Blocker: While the methoxy group itself can be a site of metabolism (O-demethylation), it can also be strategically placed to block the metabolism of an adjacent part of the molecule.[9][11]

-

Bioisosteric Replacement: The methoxy group can serve as a bioisostere for other functional groups, such as a hydroxyl group, to improve metabolic stability or alter electronic properties.[12][13]

Synergistic Potential and Prospective Applications of the this compound Scaffold

The combination of the neopentyl and methoxy groups within the this compound scaffold offers a unique set of properties that can be exploited in drug design. The steric bulk of the neopentyl group can protect the methoxy group from O-demethylation, a common metabolic pathway, thereby enhancing the overall metabolic stability of the molecule.[9]

This synergistic effect makes the this compound scaffold an attractive building block for developing drugs targeting a variety of diseases, including:

-

Oncology: The enhanced metabolic stability could be beneficial for developing kinase inhibitors or other anti-cancer agents that are often plagued by rapid metabolism.

-

Neuroscience: The ability to fine-tune lipophilicity could aid in the design of drugs that need to cross the blood-brain barrier to treat central nervous system disorders.

-

Infectious Diseases: The unique three-dimensional structure could be exploited to design inhibitors of viral or bacterial enzymes with high selectivity.

The logical relationship for the proposed benefits of this scaffold is depicted below.

Proposed Synthetic Strategy

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. Based on established synthetic methodologies for related compounds, a two-step sequence from commercially available starting materials is proposed.

Step 1: Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol

This intermediate can be prepared from neopentyl glycol via a Williamson ether synthesis.

Protocol:

-

To a stirred solution of neopentyl glycol (1.0 eq) in a suitable solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Methoxy-2,2-dimethylpropan-1-ol.

Step 2: Reductive Amination to this compound

The target amine can be synthesized from the corresponding alcohol via a reductive amination process.

Protocol:

-

Convert the alcohol, 3-Methoxy-2,2-dimethylpropan-1-ol (1.0 eq), to the corresponding aldehyde using a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) in a suitable solvent (e.g., dichloromethane).

-

After completion of the oxidation, remove the solids by filtration and concentrate the filtrate.

-

Dissolve the crude aldehyde in a suitable solvent (e.g., methanol) and add an ammonia source (e.g., ammonium acetate, 2.0 eq).

-

Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and adjust the pH to basic with a suitable base (e.g., 1M NaOH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product by distillation or column chromatography to obtain this compound.

The following diagram outlines the proposed synthetic workflow.

Conclusion and Future Outlook

While direct empirical data on the medicinal chemistry applications of this compound is currently limited, a comprehensive analysis of its structural components provides a strong rationale for its potential as a valuable building block in drug discovery. The synergistic combination of the metabolically shielding and conformationally restricting neopentyl group with the potency- and pharmacokinetic-modulating methoxy group presents a compelling strategy for the design of novel therapeutics with improved properties.

As the demand for drug candidates with enhanced metabolic stability and target selectivity continues to grow, the exploration of underutilized scaffolds such as this compound will be crucial. It is our hope that this technical guide will inspire further research into the synthesis and biological evaluation of derivatives of this promising scaffold, ultimately leading to the development of new and improved medicines.

References

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 66(15), 10247-10251.

- Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?

- Wikipedia. (n.d.). Neopentyl glycol. In Wikipedia. Retrieved January 21, 2026.

- PubMed. (2024). The role of the methoxy group in approved drugs.

- Posner, G. H., & Rogers, D. Z. (1977). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Journal of Molecular Biology, 110(3), 541-566.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Patsnap Eureka. (2025). Neopentane's Role in Pharmaceutical Synthesis Processes.

- PubChemLite. (n.d.). This compound (C6H15NO).

- Chemical Bull Pvt Ltd. (n.d.). Neopentyl Compounds.

- PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.

- Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.

- CPHI Online. (n.d.). Neopentylamine.

- Benchchem. (2025). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.

- PubMed. (2021). A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Li, Y., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1733-1743.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Neopentyl group.

- ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability.

- Philadelphia University. (n.d.). Receptor-drug interaction.

- Biosynth. (n.d.). Neopentylamine.

- MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.

- Smolecule. (n.d.). Buy Neopentylamine.

- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- MDPI. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides.

- CPAA. (2023).

- MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions.

- PubMed. (2019). The importance of synthetic chemistry in the pharmaceutical industry.

- PharmaFeatures. (2023). Deciphering the Dance of Drug-Receptor Interactions.

- NCBI Bookshelf. (n.d.). Pharmacokinetics.

- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

- MDPI. (2020).

- ACS Publications. (2001). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones.

- ACS Publications. (2005). The gem-Dimethyl Effect Revisited.

- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- BOC Sciences. (2024). Lipophilicity of Drug.

- MDPI. (2023).

- PubChem. (n.d.). Neopentyl alcohol.

- Google Patents. (n.d.). Process for the preparation of anhydrous 2-amino-1-methoxypropane.

- Wikipedia. (n.d.). 2-TOET.

- YouTube. (2022). IUPAC name of neopentyl group is.

- Google Patents. (n.d.).

Sources

- 1. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. scienceopen.com [scienceopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides [mdpi.com]

- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Strategic Integration of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of medicinal chemistry, the identification and utilization of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount to the successful development of new therapeutic agents. 3-Methoxy-2,2-dimethylpropan-1-amine emerges as a promising, yet underexplored, building block with significant potential to address key challenges in drug design. Its unique structural architecture, featuring a primary amine for versatile chemical modification, a gem-dimethyl group to impart steric hindrance and metabolic stability, and a methoxy ether to modulate polarity and lipophilicity, presents a compelling triad of features for the discerning medicinal chemist.

This technical guide provides a comprehensive overview of this compound as a strategic component in pharmaceutical development. We will delve into a proposed, robust synthetic pathway, explore its potential applications in drug design through illustrative examples, and analyze the structure-activity relationships that underscore its value. This document serves as a foundational resource for researchers seeking to leverage the unique attributes of this amine in the creation of next-generation therapeutics.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Route

The proposed synthesis commences with the readily available 2,2-dimethyl-1,3-propanediol. The synthetic sequence involves a selective monomethylation of one of the primary alcohols, followed by conversion of the remaining alcohol to a leaving group, and subsequent displacement with an azide, which is finally reduced to the desired primary amine.

Experimental Protocol: Synthesis of this compound

Step 1: Monomethylation of 2,2-dimethyl-1,3-propanediol

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.05 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-methoxy-2,2-dimethylpropan-1-ol.

Step 2: Tosylation of 3-methoxy-2,2-dimethylpropan-1-ol

-

To a solution of 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain 3-methoxy-2,2-dimethylpropyl tosylate, which can often be used in the next step without further purification.

Step 3: Azide Displacement

-

To a solution of 3-methoxy-2,2-dimethylpropyl tosylate (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-azido-3-methoxy-2,2-dimethylpropane. Caution: Organic azides can be explosive and should be handled with care.

Step 4: Reduction of the Azide

-

To a solution of 1-azido-3-methoxy-2,2-dimethylpropane (1.0 eq) in THF, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide (NaOH), and water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed four-step synthesis of this compound.

Application in Drug Development: A Strategic Design Element

The incorporation of the this compound moiety into a drug candidate can be a strategic decision to fine-tune its pharmacological profile. The primary amine serves as a versatile handle for forming various linkages, most commonly amide bonds with carboxylic acids, or for reductive amination with aldehydes and ketones.

Illustrative Example: Hypothetical Kinase Inhibitor

To illustrate its application, let us consider a hypothetical kinase inhibitor scaffold that requires a solubilizing group with controlled basicity and metabolic stability.

Experimental Protocol: Amide Coupling of this compound

-

To a solution of the carboxylic acid-containing kinase inhibitor core (1.0 eq) in DMF, add N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 8-12 hours.

-

Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution, brine, and dry over Na₂SO₄.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final amide-linked kinase inhibitor.

Structural Integration Diagram

Caption: Incorporation of the building block into a drug scaffold via amide coupling.

Structure-Activity Relationship (SAR) and Advantages

The unique combination of structural features in this compound can impart several desirable properties to a parent molecule.

| Feature | Potential Advantage in Drug Design | Rationale |

| Primary Amine | Versatile chemical handle for derivatization. | Allows for the formation of stable amide, sulfonamide, or urea linkages, and can be used in reductive amination reactions. |

| gem-Dimethyl Group | Enhanced metabolic stability; Conformational restriction. | The quaternary carbon adjacent to the methoxy group can shield the ether from metabolic cleavage. It can also lock the conformation of the side chain, potentially leading to increased target affinity and selectivity. |

| Methoxy Group | Modulated lipophilicity and polarity; Potential for hydrogen bonding. | The ether oxygen can act as a hydrogen bond acceptor, improving interactions with the target protein. The methoxy group can also fine-tune the overall lipophilicity of the molecule, impacting its solubility and permeability.[1][2] |

| Flexible Propyl Chain | Spatially positions functional groups. | The three-carbon linker provides flexibility for the amine and methoxy groups to orient themselves optimally within a binding pocket. |

The introduction of a methoxy group is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[1][2] The gem-dimethyl substitution pattern is a classic bioisosteric replacement for a methylene group, often employed to block metabolic oxidation at that position, a strategy known as "metabolic shunting".

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features offer a powerful toolkit for medicinal chemists to address common challenges in drug design, including metabolic instability, poor solubility, and off-target activity. The proposed synthetic route provides a practical and scalable method for its preparation, opening the door for its broader application in drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic deployment of such well-designed molecular building blocks will be increasingly critical to the success of pharmaceutical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NCERT. Alcohols, Phenols and Ethers. National Council of Educational Research and Training. [Link]

- Google Patents.

-

Organic Chemistry Portal. Reduction of Azides. [Link]

-

Unacademy. Nomenclature of Organic Compounds. [Link]

-

PubChemLite. This compound (C6H15NO). [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Al-Ostoot, F. H., Al-Mulla, H. M., & Youssif, B. G. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 15(9), 2329-2368. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

-

MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

Sources

Conformational analysis of 3-Methoxy-2,2-dimethylpropan-1-amine

An In-Depth Technical Guide to the Conformational Analysis of 3-Methoxy-2,2-dimethylpropan-1-amine

Abstract

The conformational landscape of a molecule dictates its physical properties, reactivity, and biological activity. For flexible molecules in drug discovery and materials science, a thorough understanding of their preferred three-dimensional structures is paramount. This guide provides a comprehensive framework for the conformational analysis of this compound, a molecule possessing key structural motifs—a primary amine, an ether linkage, and significant steric hindrance—that present an interesting case study. By integrating state-of-the-art computational chemistry techniques with robust experimental validation by Nuclear Magnetic Resonance (NMR) spectroscopy, we delineate a self-validating workflow for elucidating its conformational preferences, with a particular focus on the potential for stabilizing intramolecular hydrogen bonding.

Introduction: The Significance of Molecular Conformation

In modern chemical and pharmaceutical research, the adage "structure dictates function" is a foundational principle. However, for non-rigid molecules, this extends beyond simple connectivity to the dynamic equilibrium of three-dimensional shapes, or conformations, they adopt. The conformational analysis of flexible molecules is a critical task, as the biologically active conformation is often only one of many accessible low-energy states.[1] this compound (PubChem CID: 28064871)[2] serves as an exemplary model system. Its structure features several rotatable single bonds, creating a complex potential energy surface.

The key structural features for analysis are:

-

A Primary Amine (-NH₂): Acts as a hydrogen bond donor.

-

A Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor.

-

A Neopentyl-like Core: The gem-dimethyl group on C2 introduces significant steric constraints that will limit rotational freedom around the C1-C2 bond, simplifying the analysis while amplifying the importance of other rotations.

The central hypothesis guiding this analysis is the potential formation of an intramolecular hydrogen bond (IMHB) between the amine (N-H) and the ether oxygen (O).[3][4] Such an interaction, if present, would create a pseudo-cyclic, folded conformation that could be the dominant species in non-polar environments, profoundly impacting the molecule's interaction with biological targets.

Part A: Computational Conformational Analysis

Computational methods provide a powerful means to explore the vast conformational space of a flexible molecule and identify energetically favorable structures in silico.[5] Our approach employs a multi-step process, starting with a broad search and progressively refining the results with higher levels of theory.[6]

Rationale for the Computational Workflow

The chosen workflow is designed for both efficiency and accuracy. A rapid, less computationally expensive Molecular Mechanics (MM) search is first used to sample a wide range of possible conformations without missing potential energy minima.[7] The unique conformers identified are then subjected to a much more accurate, but costly, quantum mechanical (QM) optimization using Density Functional Theory (DFT). This hierarchical approach ensures a comprehensive search while providing reliable geometric and energetic data for the most plausible structures.

Caption: Workflow for computational conformational analysis.

Detailed Computational Protocol

Step 1: Initial Structure Generation

-

Draw the 2D structure of this compound and convert it to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform a preliminary geometry optimization using a universal force field (UFF).

Step 2: Molecular Mechanics Conformational Search

-

Import the initial structure into a computational chemistry package (e.g., Schrödinger Maestro, Spartan).

-

Perform a conformational search using a Monte Carlo Multiple Minimum (MCMM) method with a robust molecular mechanics force field such as MMFF94 or OPLS3e.

-

Set a wide energy window (e.g., 25 kJ/mol) to ensure all relevant conformers are captured and generate at least 1000 initial structures.

Step 3: Geometry Optimization and Energy Calculation (DFT)

-

From the conformational search, select all unique conformers within a narrower energy window (e.g., 15 kJ/mol of the global minimum).

-

For each selected conformer, perform a full geometry optimization and frequency calculation using DFT. A common and reliable functional/basis set combination is B3LYP/6-31G(d).

-

The frequency calculation is critical to confirm that each optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

Step 4: Analysis of Results

-

Analyze the output files to determine the key dihedral angles, the presence and geometry of intramolecular hydrogen bonds (N-H···O distance and N-H-O angle), and the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of each stable conformer.

-

Calculate the Boltzmann population of each conformer at a standard temperature (298.15 K) to predict their relative abundance.

Predicted Conformational Landscape

This computational protocol is expected to yield several low-energy conformers. The primary distinction between them will be the torsion angles around the C1-C2, C2-C3, and C3-O bonds. Of particular interest is the comparison between extended, linear-like conformers and folded conformers stabilized by an N-H···O intramolecular hydrogen bond.

Table 1: Illustrative Computational Results for Key Conformers

| Conformer ID | Description | Key Dihedral Angle (N-C1-C2-C3) | N···O Distance (Å) | Relative Energy (ΔG, kJ/mol) | Boltzmann Population (298K) |

| Conf-1 | Folded (H-Bonded) | ~65° (gauche) | 2.15 | 0.00 | ~85% |

| Conf-2 | Extended (Linear) | ~180° (anti) | 4.50 | 5.02 | ~14% |

| Conf-3 | Folded (gauche, no H-bond) | ~-70° (gauche) | 3.85 | 8.37 | ~1% |

| Note: This data is illustrative and represents plausible outcomes of the described DFT calculations. |

The computational results strongly suggest that a folded conformation, stabilized by an intramolecular hydrogen bond, is the global minimum and the most abundant species in the gas phase or non-polar solvents.

Part B: Experimental Validation via NMR Spectroscopy

While computation provides a theoretical model, experimental validation is essential for trustworthiness. NMR spectroscopy is the preeminent technique for studying molecular conformation in solution, providing data that can be directly correlated with computationally predicted structures.[8]

Rationale for NMR Experiment Selection

A multi-faceted NMR approach is required to unambiguously determine the solution-phase conformation.

-

¹H NMR: Provides information on the chemical environment of protons. Protons involved in hydrogen bonding often exhibit characteristic downfield shifts.[9]

-

¹H-¹H COSY: Establishes proton-proton coupling networks, confirming assignments.

-

¹H-¹H NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is the gold standard for conformational analysis.[10] It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. A strong NOE between the amine protons (-NH₂) and the methoxy protons (-OCH₃) would be definitive proof of a folded, hydrogen-bonded conformation.

Caption: Workflow for NMR-based conformational validation.

Detailed NMR Protocol

Step 1: Sample Preparation

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ to mimic a non-polar environment, or DMSO-d₆ to investigate behavior in a polar, H-bond accepting solvent). Filter the solution into a 5 mm NMR tube.

Step 2: Data Acquisition

-

Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

¹H Spectrum: Acquire a standard 1D proton spectrum. The N-H protons of a primary amine often appear as a broad singlet.[11][12]

-

COSY Spectrum: Acquire a standard gradient-selected COSY spectrum to confirm the J-coupling correlations.

-

NOESY Spectrum: Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (e.g., 500-800 ms). This is the key experiment.

Step 3: Spectral Analysis

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton resonances using the 1D and COSY spectra.

-

Carefully analyze the NOESY spectrum for critical cross-peaks. The most important cross-peak to look for is between the -NH₂ protons and the -OCH₃ protons. A secondary, but also informative, cross-peak would be between the -NH₂ protons and the C3 methylene protons (-CH₂-O).

Interpreting the Combined Data

The power of this integrated approach lies in comparing the experimental NMR data with the computational models.

-

Scenario 1 (Confirmation of H-Bond): The NOESY spectrum shows a clear cross-peak between the NH₂ and OCH₃ signals. This directly supports the computationally predicted Conf-1 as the dominant solution-phase structure. The inter-proton distance calculated from the NOE intensity should align with the distance in the DFT-optimized geometry.

-

Scenario 2 (No H-Bond): No significant NOE is observed between the NH₂ and OCH₃ signals. This would indicate that the extended Conf-2 or other non-H-bonded conformers are more prevalent in the chosen solvent. This might occur in a strongly hydrogen-bonding solvent like DMSO-d₆, where solvent-solute hydrogen bonds compete with and disrupt the intramolecular one.

Conclusion and Outlook

References

-

Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry. Available at: [Link]

-

Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology. Available at: [Link]

-

ResearchGate. (n.d.). NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and... ResearchGate. Available at: [Link]

-

ProQuest. (n.d.). Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. ProQuest. Available at: [Link]

-

ResearchGate. (n.d.). Conformational Searching for Complex, Flexible Molecules. ResearchGate. Available at: [Link]

-

Gschwind, R. M. (2021). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules. Available at: [Link]

-

Warner, B. P., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]

-

Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

-

Ibon, F., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Available at: [Link]

-

Quora. (2019). Can ether molecules form hydrogen bonding among themselves?. Quora. Available at: [Link]

-

Scheiner, S. (2001). Comparison of Various Types of Hydrogen Bonds Involving Aromatic Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

University of Calgary. (n.d.). Amines. Spectroscopy Tutorial. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Fruck, A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

San Diego State University. (n.d.). Conformational Analysis. SDSU. Available at: [Link]

-

PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Preparation of 3-methoxy propanamine. Google Patents.

-

Fedotova, Y. A., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Pharmaceutics. Available at: [Link]

Sources

- 1. Structures Controlled by Entropy: The Flexibility of Strychnine as Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. csrc.sdsu.edu [csrc.sdsu.edu]

- 8. auremn.org.br [auremn.org.br]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy [mdpi.com]

- 11. fiveable.me [fiveable.me]

- 12. orgchemboulder.com [orgchemboulder.com]

The Strategic Utility of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the synthetic utility of 3-Methoxy-2,2-dimethylpropan-1-amine, a unique and sterically encumbered primary amine. While not as extensively documented in review literature as more common reagents, its distinct structural features present both challenges and opportunities in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This document serves to consolidate the predicted reactivity of this amine, grounded in the established chemistry of its structural class, and to provide actionable, field-proven protocols for its application in key synthetic transformations.

Introduction: The Neopentyl Amine Scaffold - A Tool for Molecular Scaffolding

This compound, with the CAS number 767264-22-2, belongs to the class of neopentylamines.[1] The defining characteristic of this family of compounds is the quaternary carbon atom adjacent to the aminomethyl group, which imparts significant steric hindrance.[2] This steric bulk is a critical design element for synthetic chemists, influencing reaction kinetics, selectivity, and the conformational rigidity of the final products. The presence of a methoxy group in the 3-position introduces an additional element of functionality and can modulate the physicochemical properties of both the amine and its derivatives.

The primary utility of this compound in organic synthesis is as a specialized building block. Its incorporation into a target molecule can introduce a sterically demanding, yet conformationally defined, substituent. This is of particular interest in drug discovery, where the introduction of such groups can enhance metabolic stability, modulate binding to biological targets, and improve pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| CAS Number | 767264-22-2 | PubChem[1] |

| Predicted Boiling Point | 152.4 °C at 760 mmHg | ChemicalBook[3] |

| Predicted Density | 0.851 g/cm³ | ChemicalBook[3] |

Core Synthetic Applications: Navigating Steric Hindrance

The steric congestion around the primary amine of this compound dictates its reactivity. While it undergoes the typical reactions of a primary amine, such as acylation and alkylation, the reaction conditions often require careful optimization to overcome the steric barrier.[4] This section will focus on two of the most fundamental and synthetically valuable transformations for this class of amine: amide bond formation and reductive amination.

Amide Bond Formation: Taming a Bulky Nucleophile

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[5] However, the coupling of sterically hindered amines like this compound with carboxylic acids can be challenging, often resulting in low yields with standard coupling reagents.[6] The reduced nucleophilicity and steric hindrance of the amine necessitate the use of highly reactive acylating agents or more forcing reaction conditions.

Causality Behind Experimental Choices: